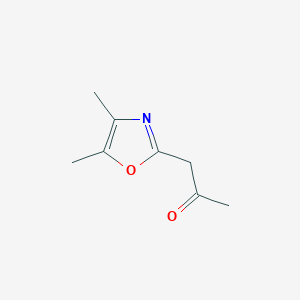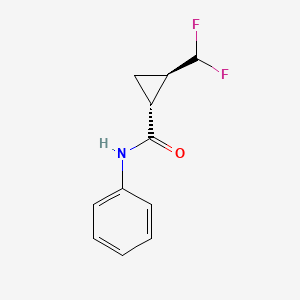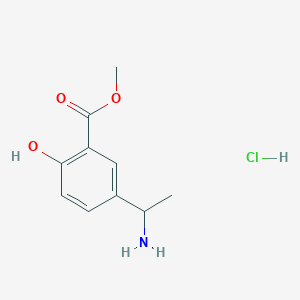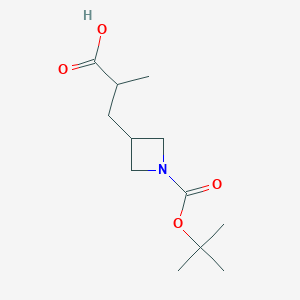![molecular formula C10H14BrN3 B13568591 1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
1-[(2-Bromopyridin-3-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromopyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3 It is a derivative of piperazine, a heterocyclic organic compound, and contains a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Bromopyridin-3-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-bromopyridine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromopyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted piperazine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
1-[(2-Bromopyridin-3-yl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[(2-Bromopyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)piperazine: This compound shares a similar structure but differs in the position of the bromine atom on the pyridine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 1-[(2-Bromopyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other bromopyridine derivatives. This uniqueness makes it valuable in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(2-bromopyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI Key |
MLGUKHPCHWYWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)

![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

